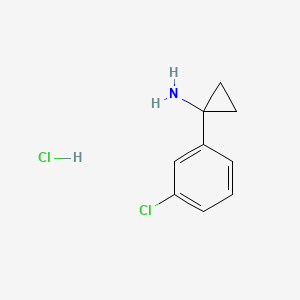

1-(3-Chlorophenyl)cyclopropanamine hydrochloride

Description

1-(3-Chlorophenyl)cyclopropanamine hydrochloride (CAS: 474709-84-7) is a cyclopropane-based amine derivative with a chlorine substituent at the meta position of the phenyl ring. Its molecular formula is C₉H₁₁Cl₂N, and it has a molecular weight of 204.10 g/mol . The cyclopropane ring introduces significant steric strain, which may influence its reactivity and interaction with biological targets. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, such as bupropion hydrochloride, a known antidepressant .

Properties

IUPAC Name |

1-(3-chlorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQJBHOHCVILOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679006 | |

| Record name | 1-(3-Chlorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474709-84-7, 1217031-87-2 | |

| Record name | 1-(3-Chlorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chlorophenylacetonitrile with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The resulting cyclopropane derivative is then subjected to hydrogenation to yield the desired amine, which is subsequently converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

1-(3-Chlorophenyl)cyclopropanamine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects and as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Halogen Variation

The following table summarizes key structural analogs, focusing on substituent positions and halogen types:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |

|---|---|---|---|---|

| 1-(3-Chlorophenyl)cyclopropanamine HCl | 474709-84-7 | C₉H₁₁Cl₂N | 204.10 | Cl at phenyl meta position |

| 1-(4-Chlorophenyl)cyclopropanamine HCl | 1009102-44-6 | C₉H₁₁Cl₂N | 204.10 | Cl at phenyl para position |

| 1-(2-Chlorophenyl)cyclopropanamine HCl | N/A | C₉H₁₁Cl₂N | 204.10 | Cl at phenyl ortho position |

| 1-(3,4-Dichlorophenyl)cyclopropanamine HCl | 474709-82-5 | C₉H₁₀Cl₃N | 222.54 | Cl at meta and para positions |

| 1-(3-Fluorophenyl)cyclopropanamine HCl | 1269437-73-1 | C₉H₁₁ClFN | 203.65 | F at meta position |

| 1-(4-Trifluoromethylphenyl)cyclopropanamine HCl | 1260778-44-6 | C₁₀H₁₀ClF₃N | 235.63 | CF₃ at para position |

Key Observations :

- Chlorine Position: The ortho, meta, and para chlorine isomers exhibit distinct electronic and steric effects.

- Halogen Type : Fluorine (smaller, electron-withdrawing) vs. chlorine (larger, polarizable) alters lipophilicity and metabolic stability. For example, the 3-fluoro analog (C₉H₁₁ClFN) has a lower molecular weight (203.65 vs. 204.10 g/mol) and may exhibit improved solubility .

Physicochemical Properties

- Lipophilicity: Chlorinated derivatives generally have higher logP values than fluorinated analogs. For instance, 1-(3,4-dichlorophenyl)cyclopropanamine HCl (logP ~2.8) is more lipophilic than the mono-chloro or fluoro variants, impacting membrane permeability .

Biological Activity

1-(3-Chlorophenyl)cyclopropanamine hydrochloride is an organic compound with the molecular formula C9H11ClN. Its unique cyclopropane structure combined with a chlorophenyl group makes it a subject of interest in various biological research fields, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H11ClN

- Molecular Weight : 172.65 g/mol

- CAS Number : 1217031-87-2

Synthesis and Derivatives

The synthesis of this compound typically involves cyclopropanation reactions. A common synthetic route includes the reaction of 3-chlorophenylacetonitrile with ethyl diazoacetate under catalytic conditions, followed by hydrogenation to yield the amine, which is then converted to its hydrochloride salt.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that the compound may act as an inhibitor or modulator of various enzymes or receptors involved in metabolic pathways. Understanding its binding affinity and specificity is crucial for elucidating its pharmacological effects.

Therapeutic Potential

Research has indicated potential therapeutic applications for this compound in treating conditions related to metabolic disorders, obesity, and diabetes due to its influence on lipid metabolism and glucose homeostasis . The compound's structural characteristics may allow it to interact with fatty acid binding proteins (FABPs), which play a significant role in fatty acid transport and metabolism .

Table 1: Summary of Biological Activities

Detailed Findings

- Inhibition of Fatty Acid Binding Proteins : In vitro studies demonstrated that this compound can inhibit FABPs, which are implicated in obesity and diabetes. The compound showed moderate inhibitory effects, suggesting a potential role in managing metabolic disorders .

- Antiparasitic Activity : The compound has been evaluated for its antiparasitic properties, particularly against Plasmodium falciparum. It exhibited significant activity with an EC50 value of 0.23 µM, indicating strong potential for development as an antimalarial agent .

- Impact on Glucose Metabolism : Research indicates that this compound may influence glucose metabolism by modulating key metabolic pathways, which could be beneficial in treating insulin resistance and related conditions .

Comparison with Similar Compounds

This compound can be compared with similar cyclopropane derivatives to assess its unique biological properties:

| Compound Name | Structure Variants | Notable Activity |

|---|---|---|

| 1-(2-Chlorophenyl)cyclopropanamine hydrochloride | Similar structure but different chlorine position | Lower metabolic activity |

| 1-(4-Chlorophenyl)cyclopropanamine hydrochloride | Similar structure but different chlorine position | Moderate inhibitory effects on FABPs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.